2-IODO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE
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Overview
Description
2-IODO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE is a complex organic compound that features an iodine atom, a morpholinosulfonyl group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-IODO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-IODO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: 2-iodoxybenzoic acid (IBX) in DMSO at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-IODO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-IODO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholinosulfonyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
2-iodobenzamide: A simpler analog that lacks the morpholinosulfonyl group.
2-iodo-N-phenylbenzamide: Similar structure but without the morpholinosulfonyl group.
Uniqueness
2-IODO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and binding affinity to biological targets, making it more effective in various applications compared to its simpler analogs .
Properties
Molecular Formula |
C17H17IN2O4S |
---|---|
Molecular Weight |
472.3g/mol |
IUPAC Name |
2-iodo-N-(4-morpholin-4-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C17H17IN2O4S/c18-16-4-2-1-3-15(16)17(21)19-13-5-7-14(8-6-13)25(22,23)20-9-11-24-12-10-20/h1-8H,9-12H2,(H,19,21) |
InChI Key |
BJOSAHGYPKGMAB-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
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